N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Description
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a dimethylphenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-8-17(9-13(12)2)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOYBYJMKXRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be investigated for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In the industrial sector, this compound may be used in the formulation of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The acetyl and dimethylphenoxy groups can influence the binding affinity and specificity of the compound for its targets, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide
- N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide
- N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide
Comparison: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both acetyl and dimethylphenoxy groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological profiles. The specific arrangement of substituents on the phenyl rings can influence the compound’s overall behavior and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
